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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methodologies and incurred

sample reanalysis (ISR) considerations for the pharmacokinetic (PK) assessment of Tedizolid,

a second-generation oxazolidinone antibiotic. As a key component of bioanalytical method

validation, ISR ensures the reliability and reproducibility of reported drug concentrations in

study samples. This document outlines the regulatory framework for ISR, details validated

bioanalytical methods for Tedizolid and a comparator, Linezolid, and presents a structured

comparison of their performance based on available data.

Introduction to Incurred Sample Reanalysis (ISR)
Incurred sample reanalysis is a critical procedure in regulated bioanalysis, mandated by

regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European

Medicines Agency (EMA), to verify the reproducibility of a bioanalytical method.[1] Unlike

quality control samples that are prepared by spiking a known concentration of the analyte into a

blank matrix, incurred samples are actual study samples from subjects who have been

administered the drug. Factors such as protein binding, metabolism, and the presence of

concomitant medications can affect the behavior of an analyte in these samples, potentially

leading to variability not observed with spiked samples.[2]

The ISR process involves reanalyzing a subset of study samples in a separate analytical run

and comparing the results to the initial values. This ensures that the validated method is robust

and provides consistent results when applied to real-world samples.
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Regulatory Framework for Incurred Sample Reanalysis
Both the FDA and EMA have established guidelines for conducting ISR. The core requirements

are summarized in the table below.

Parameter FDA Guideline EMA Guideline

When to Conduct ISR

For all pivotal bioequivalence

(BE) studies and clinical

studies where PK is a primary

endpoint.

For all pivotal BE trials, first

clinical trial in subjects, first

patient trial, and first trial in

patients with impaired hepatic

and/or renal function.[1]

Number of Samples

A tiered approach is often

used, for example, 10% of the

first 1,000 samples and 5% of

the remaining samples.

10% of the first 1000 samples

and 5% of the remaining

samples.[1]

Acceptance Criteria

For small molecules, the

difference between the initial

and reanalyzed concentration

should be within ±20% of their

mean for at least two-thirds

(67%) of the reanalyzed

samples.

The difference between the

two values should be within

20% of the mean for at least

67% of the repeats for study

samples.[1]

Comparative Analysis of Bioanalytical Methods:
Tedizolid vs. Linezolid
To provide a practical comparison, this guide focuses on Tedizolid and another widely used

oxazolidinone antibiotic, Linezolid. While specific ISR data from head-to-head comparative

studies are not publicly available, we can compare the validated bioanalytical methods used in

their respective pharmacokinetic studies. The successful validation of these methods according

to regulatory standards implies that ISR was performed and met the acceptance criteria.

Experimental Protocols: Bioanalytical Methods
Tedizolid Bioanalytical Method (LC-MS/MS)
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A common method for the quantification of Tedizolid in human plasma involves protein

precipitation followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation:

To 100 µL of human plasma, add an internal standard (e.g., Tedizolid-d3).

Precipitate proteins by adding 300 µL of acetonitrile.

Vortex the mixture and centrifuge at 10,000 rpm for 10 minutes.

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of

nitrogen.

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Chromatographic Conditions:

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in

acetonitrile (B).

Flow Rate: 0.4 mL/min.

Injection Volume: 5 µL.

Mass Spectrometric Conditions:

Ionization: Electrospray ionization (ESI) in positive mode.

Detection: Multiple Reaction Monitoring (MRM).

Transitions:

Tedizolid: m/z 371.1 → 343.1

Tedizolid-d3 (IS): m/z 374.1 → 346.1
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Linezolid Bioanalytical Method (LC-MS/MS)

A similar LC-MS/MS method is typically employed for the determination of Linezolid in human

plasma.

Sample Preparation:

To 50 µL of human plasma, add an internal standard (e.g., Linezolid-d3).

Precipitate proteins with 150 µL of methanol.

Vortex and centrifuge the samples.

Inject a portion of the supernatant directly into the LC-MS/MS system.

Chromatographic Conditions:

Column: A C18 reverse-phase column (e.g., 100 x 4.6 mm, 5 µm).

Mobile Phase: An isocratic mixture of acetonitrile and 5 mM ammonium acetate buffer (pH

4.5).

Flow Rate: 1.0 mL/min.

Injection Volume: 10 µL.

Mass Spectrometric Conditions:

Ionization: ESI in positive mode.

Detection: MRM.

Transitions:

Linezolid: m/z 338.2 → 296.2

Linezolid-d3 (IS): m/z 341.2 → 299.2
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Data Presentation: Comparison of Method Validation
Parameters
The following table summarizes the typical validation parameters for the bioanalytical methods

of Tedizolid and Linezolid, as reported in various pharmacokinetic studies.

Validation Parameter Tedizolid (LC-MS/MS) Linezolid (LC-MS/MS)

Linearity Range 1 - 2500 ng/mL 0.1 - 25 µg/mL

Correlation Coefficient (r²) > 0.99 > 0.99

Lower Limit of Quantification

(LLOQ)
1 ng/mL 0.1 µg/mL

Intra-day Precision (%CV) < 10% < 15%

Inter-day Precision (%CV) < 10% < 15%

Intra-day Accuracy (%Bias) ± 10% ± 15%

Inter-day Accuracy (%Bias) ± 10% ± 15%

Recovery > 85% > 80%

Note on Incurred Sample Reanalysis Data: While the successful validation of these methods

implies that ISR was performed and met the acceptance criteria of regulatory agencies (at least

67% of reanalyzed samples within ±20% of the mean of the original and repeat values),

specific quantitative ISR data tables from these studies are not consistently published in the

public domain. The data presented in the validation sections of published literature focuses on

parameters like precision, accuracy, and linearity using quality control samples.

Visualizations: Workflows and Pathways
To further illustrate the processes involved, the following diagrams have been generated using

the Graphviz DOT language.
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Study Conduct
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Pharmacokinetic Data Generation Select Subset of Incurred Samples

Reanalyze Selected Samples

Compare Initial and Reanalysis Results

Apply Acceptance Criteria
(e.g., ±20% for ≥67% of samples)

Investigate Discrepancies (if needed)

Fails

Final Report
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ema.europa.eu [ema.europa.eu]

2. azupcriversitestorage01.blob.core.windows.net
[azupcriversitestorage01.blob.core.windows.net]

To cite this document: BenchChem. [A Comparative Guide to Incurred Sample Reanalysis in
Tedizolid Pharmacokinetic Studies]. BenchChem, [2025]. [Online PDF]. Available at:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15566777?utm_src=pdf-body-img
https://www.benchchem.com/product/b15566777?utm_src=pdf-custom-synthesis
https://www.ema.europa.eu/en/documents/scientific-guideline/guideline-bioanalytical-method-validation_en.pdf
https://azupcriversitestorage01.blob.core.windows.net/storage-account-container/resource-files/SA-TS-incurred-sample-reanalysis.pdf
https://azupcriversitestorage01.blob.core.windows.net/storage-account-container/resource-files/SA-TS-incurred-sample-reanalysis.pdf
https://www.benchchem.com/product/b15566777#incurred-sample-reanalysis-for-tedizolid-pharmacokinetic-studies
https://www.benchchem.com/product/b15566777#incurred-sample-reanalysis-for-tedizolid-pharmacokinetic-studies
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15566777?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b15566777#incurred-sample-reanalysis-for-tedizolid-
pharmacokinetic-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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